Uroxanthin
Overview
Description
Uroxanthin, also known as indoxyl sulfate, is a yellow compound found in small quantities in healthy urine but in larger quantities in diseased urine. It is a metabolite of tryptophan and is produced in the liver and intestines. This compound is significant in clinical diagnostics as its elevated levels can indicate various health conditions, including kidney dysfunction and liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uroxanthin can be synthesized through the microbial metabolism of tryptophan. The process involves the conversion of tryptophan to indole by intestinal bacteria, followed by oxidation to indoxyl and subsequent sulfation to form indoxyl sulfate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from biological samples, such as urine, followed by purification using chromatographic techniques. Advanced methods like deep eutectic solvents and natural deep eutectic solvents are also being explored for the efficient extraction and isolation of bioactive compounds, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form indigo blue and indigo red pigments.
Reduction: this compound can be reduced back to indoxyl under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its sulfate group.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used in the oxidation of this compound to produce indigo pigments.
Reducing Agents: Various reducing agents can be used to convert this compound back to indoxyl.
Reaction Conditions: The reactions typically occur under acidic or basic conditions, depending on the desired transformation.
Major Products:
Indigo Blue (Uroglaucin): Formed through the oxidation of this compound.
Indigo Red (Urrhodin): Another product of this compound oxidation.
Scientific Research Applications
Uroxanthin has several applications in scientific research:
Chemistry: Used as a marker in various chemical assays and diagnostic tests.
Biology: Studied for its role in microbial metabolism and its impact on gut health.
Medicine: Elevated levels of this compound are used as biomarkers for kidney and liver diseases.
Industry: Utilized in the production of indigo dyes and pigments.
Mechanism of Action
The mechanism of action of uroxanthin involves several pathways:
Oxidative Stress Reduction: this compound can decrease oxidative stress by scavenging free radicals.
Cell Cycle Arrest: It can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Apoptosis Induction: this compound promotes apoptosis in cancer cells by activating specific molecular pathways.
Tumor Suppression: It upregulates tumor suppressor genes and downregulates oncogenes.
Comparison with Similar Compounds
Indoxyl: A precursor to uroxanthin, involved in similar metabolic pathways.
Indigo Blue (Uroglaucin): An oxidation product of this compound.
Indigo Red (Urrhodin): Another oxidation product of this compound.
Uniqueness: this compound is unique due to its dual role as a metabolic byproduct and a diagnostic marker. Its ability to form distinct pigments upon oxidation makes it valuable in clinical diagnostics and industrial applications .
Properties
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
Record name | Indican | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
Record name | Indoxyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indoxyl sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
Record name | Indoxyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indican | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indican | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoxyl sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indoxyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOXYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indoxyl sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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